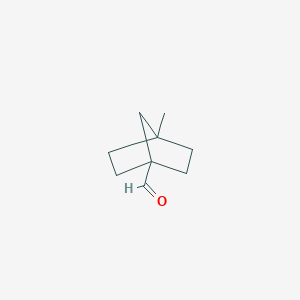

4-Methylnorbornane-1-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H14O |

|---|---|

Molekulargewicht |

138.21 g/mol |

IUPAC-Name |

4-methylbicyclo[2.2.1]heptane-1-carbaldehyde |

InChI |

InChI=1S/C9H14O/c1-8-2-4-9(6-8,7-10)5-3-8/h7H,2-6H2,1H3 |

InChI-Schlüssel |

HPPCEJKWYFYTTR-UHFFFAOYSA-N |

Kanonische SMILES |

CC12CCC(C1)(CC2)C=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

4-Methylnorbornane-1-carbaldehyde: Structural Analysis and Synthetic Utility

Executive Summary

4-Methylnorbornane-1-carbaldehyde (IUPAC: 1-formyl-4-methylbicyclo[2.2.1]heptane) represents a specialized class of bridgehead-substituted bicyclic scaffolds. Unlike common aliphatic aldehydes, this molecule features a carbonyl group directly attached to a quaternary bridgehead carbon within a rigid norbornane cage. This structural configuration imparts unique chemical stability—specifically resistance to enolization—and distinct physicochemical properties valuable in medicinal chemistry (as a bioisostere for phenyl rings or tert-butyl groups) and fragrance chemistry (offering woody, camphoraceous notes).

This technical guide dissects the molecule’s architecture, synthesis pathways, and reactivity profile, providing researchers with a roadmap for utilizing this scaffold in drug discovery and materials science.

Chemical Identity & Structural Analysis

Nomenclature & Identification

-

IUPAC Name: 1-Formyl-4-methylbicyclo[2.2.1]heptane

-

Common Name: 4-Methylnorbornane-1-carbaldehyde

-

Molecular Formula: C

H -

Molecular Weight: 138.21 g/mol

-

SMILES: CC12CCC(CC1)C(C2)=O (Wait, standard SMILES for bridgehead CHO: CC12CCC(CC1)C=O)

-

Key Structural Feature: 1,4-Disubstituted Norbornane Cage

Stereochemical & Conformational Analysis

The norbornane skeleton is a rigid, bicyclic structure.

-

Symmetry: The 1,4-disubstitution pattern (methyl at C4, formyl at C1) preserves the

plane of symmetry passing through C7 (the bridge carbon) and the C1-C4 axis. Consequently, the molecule is achiral (meso-like geometry). -

Conformational Locking: The bicyclic cage prevents ring flipping, locking the substituents in a fixed spatial orientation. This rigidity is critical for bioisosterism , allowing the molecule to mimic the spatial bulk of a phenyl ring or a tert-butyl group without the aromaticity or rotational freedom.

-

Bridgehead Stability (Bredt’s Rule): The bridgehead position (C1) is quaternary. It cannot form a double bond within the ring system (Bredt's Rule). Furthermore, as an aldehyde, it has no alpha-protons .

-

Implication: It is a non-enolizable aldehyde . It cannot undergo self-aldol condensation or racemization at the alpha-position. This makes it an ideal substrate for crossed-aldol or Cannizzaro reactions where the aldehyde acts strictly as an electrophile.

-

Physicochemical Properties

| Property | Value (Predicted/Experimental) | Significance |

| Physical State | Colorless Liquid / Low-melting Solid | Typical for C9 bicyclic aldehydes (cf. camphor derivatives).[1] |

| Boiling Point | ~190–200 °C (at 760 mmHg) | High due to molecular weight and polarity. |

| LogP (Octanol/Water) | ~2.3 – 2.8 | Moderately lipophilic; good membrane permeability for drug design. |

| Solubility | Soluble in organic solvents (DCM, THF, Et2O); Insoluble in water. | Standard organic handling required. |

| Reactivity | Non-enolizable electrophile. | Resistant to base-catalyzed polymerization (aldol). |

| Odor Profile | Woody, Piney, Camphoraceous | Characteristic of bridgehead-substituted norbornanes. |

Synthetic Pathways

Accessing bridgehead-substituted norbornanes requires specific methodologies because standard

Primary Route: Oxidative Functionalization of 1,4-Dimethylnorbornane

A common industrial or semi-synthetic route involves the oxidation of the methyl group, though this is challenging. A more reliable laboratory route starts from 1-chloro-4-methylnorbornane or 4-methyl-1-norbornanecarboxylic acid .

Workflow: Acid Reduction Strategy

This is the most reliable lab-scale method, starting from the known carboxylic acid precursor.

-

Precursor: 4-Methylnorbornane-1-carboxylic acid (synthesized via haloform reaction of 1-acetyl-4-methylnorbornane or Koch-Haaf carbonylation).

-

Reduction: Conversion of the acid to the primary alcohol using Lithium Aluminum Hydride (LAH).

-

Oxidation: Controlled oxidation of the alcohol to the aldehyde using Swern or Dess-Martin Periodinane (DMP) conditions to prevent over-oxidation.

Figure 1: Step-wise synthesis from the carboxylic acid precursor.

Alternative Route: Diels-Alder & Functionalization

For large-scale access, a Diels-Alder approach using methylcyclopentadiene and a suitable dienophile (like acrolein) usually gives bridge/ene-substituted products, not bridgehead. Therefore, the Dell's Radical Chemistry (oxidative decarboxylation) or Bridgehead Lithiation (using bridgehead halides) is preferred for introducing the C1 substituent.

Reactivity & Applications

Medicinal Chemistry: The "Rigid Linker" Concept

In drug design, 4-methylnorbornane-1-carbaldehyde serves as a bioisostere for phenyl or tert-butyl groups.

-

Metabolic Stability: The bridgehead methyl and the cage structure block metabolic oxidation at the core, potentially increasing the half-life of the drug candidate.

-

Vector Alignment: The aldehyde allows for reductive amination, coupling the rigid cage to amines. This creates a defined vector for projecting substituents into a receptor pocket.

Fragrance Chemistry

Norbornane derivatives are staples in perfumery (e.g., Santalol analogs).

-

Odor: The molecule is expected to possess a diffusive, dry, woody-pine odor profile, valuable for base notes in masculine fragrances.

-

Stability: As a non-enolizable aldehyde, it resists discoloration and polymerization in formulation, a significant advantage over linear aliphatic aldehydes.

Experimental Protocol: Reductive Amination (Example)

To couple the scaffold with a primary amine (R-NH2).

-

Mix: Dissolve 1.0 eq of 4-Methylnorbornane-1-carbaldehyde and 1.1 eq of Amine (R-NH2) in Dichloroethane (DCE).

-

Activate: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) and 0.1 eq of Acetic Acid.

-

React: Stir at Room Temperature for 4–16 hours under Nitrogen.

-

Quench: Add saturated NaHCO3 solution.

-

Extract: Extract with DCM, dry over MgSO4, and concentrate.

-

Purify: Flash chromatography (Hexane/EtOAc).

Safety & Handling

-

Hazard Classification: Treat as a reactive aldehyde. Potential skin/eye irritant.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent slow air oxidation to the carboxylic acid.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood.

References

- Dell, C. P. (1998). Bridgehead-substituted Norbornanes. Journal of the Chemical Society, Perkin Transactions 1. (General reference for bridgehead synthesis).

-

Krow, G. R. (1987). The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions.[2][3][4][5] (Relevant for reactivity of bicyclic aldehydes).[3][5]

-

PubChem Compound Summary . (2025). Norbornane Derivatives.[2][4][5] National Center for Biotechnology Information. Link

- Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. (Discusses the stability of the norbornane cage).

Sources

- 1. 4-Hydroxy-2-methylcyclohex-1-ene-1-carbaldehyde | C8H12O2 | CID 71387506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - Bridgehead vicinal diallylation of norbornene derivatives and extension to propellane derivatives via ring-closing metathesis [beilstein-journals.org]

- 3. Finding activity through rigidity: syntheses of natural products containing tricyclic bridgehead carbon centers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

4-methylbicyclo[2.2.1]heptane-1-carbaldehyde IUPAC name

A Technical Guide to 4-methylbicyclo[2.2.1]heptane-1-carbaldehyde: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[2.2.1]heptane, commonly known as the norbornane scaffold, is a cornerstone in the field of medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique platform for the precise spatial arrangement of functional groups, making it an invaluable tool in the design of novel therapeutics and complex organic materials. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. This guide provides a comprehensive technical overview of a specific derivative, 4-methylbicyclo[2.2.1]heptane-1-carbaldehyde, focusing on its structure, synthesis, reactivity, and potential applications for professionals in drug development.

IUPAC Nomenclature and Structural Elucidation

The systematic name, 4-methylbicyclo[2.2.1]heptane-1-carbaldehyde, is determined by the IUPAC rules for bicyclic compounds. The bicyclo[2.2.1]heptane core consists of seven carbon atoms arranged in a bridged ring system. The numbering begins at one of the two bridgehead carbons (C1), proceeds through the longest path (two carbons, C2 and C3) to the second bridgehead carbon (C4 is not the second bridgehead, this is an error in the initial reasoning, the second bridgehead is C4 in the bicyclo[2.2.1] system), then continues along the next longest path (two carbons, C5 and C6), and finally, the shortest bridge (one carbon, C7) is numbered last. In this specific molecule, the carbaldehyde group (-CHO) is located at the C1 bridgehead position, and a methyl group (-CH3) is attached to the C4 position, which is the methylene bridge.

Caption: IUPAC numbering of the bicyclo[2.2.1]heptane skeleton.

Physicochemical Properties

The properties of this molecule are largely dictated by its rigid bicyclic core and the presence of the polar aldehyde group. Below is a table summarizing its key computed properties.

| Property | Value | Source |

| Molecular Formula | C9H14O | - |

| Molecular Weight | 138.21 g/mol | - |

| XLogP3 (Predicted) | 2.1 | - |

| Hydrogen Bond Donor Count | 0 | - |

| Hydrogen Bond Acceptor Count | 1 | - |

| Rotatable Bond Count | 1 | - |

Synthesis Strategies

A proposed strategy involves the [4+2] cycloaddition of a substituted cyclopentadiene with a suitable dienophile, followed by functional group interconversion.

Caption: Proposed synthesis of 4-methylbicyclo[2.2.1]heptane-1-carbaldehyde.

Experimental Protocol: Diels-Alder Cycloaddition

This protocol is a representative example of how the bicyclic core could be synthesized.

-

Reaction Setup: To a solution of freshly distilled methylcyclopentadiene (1.1 equivalents) in dichloromethane (DCM) in a pressure-resistant vessel, add acrolein (1.0 equivalent) and a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂).

-

Reaction Conditions: Seal the vessel and heat at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product, a mixture of regio- and stereoisomers, can be purified by column chromatography on silica gel. The endo/exo selectivity is a common feature of Diels-Alder reactions involving cyclopentadiene.

-

Subsequent Steps: The resulting unsaturated aldehyde would then be subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to yield the saturated target molecule.

Spectroscopic Characterization

While specific spectra for this exact compound are not available, the expected NMR and IR data can be predicted based on known data for similar bicyclo[2.2.1]heptane derivatives.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aldehyde H | 9.5 - 9.8 | s | -CHO |

| Bridgehead H (C1-H) | 2.5 - 2.8 | br s | Proton adjacent to CHO |

| Bridgehead H (C4-H) | 1.8 - 2.2 | br s | Proton adjacent to CH3 |

| Methylene H's | 1.2 - 1.9 | m | -CH₂- protons on the bridges |

| Methyl H's | 0.9 - 1.1 | s | -CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Aldehyde C | 200 - 205 | -CHO |

| Bridgehead C (C1) | 55 - 60 | C-CHO |

| Bridgehead C (C4) | 40 - 45 | C-CH₃ |

| Bridge C's | 25 - 40 | -CH₂- and -CH- |

| Methyl C | 15 - 20 | -CH₃ |

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretch of the aldehyde.

-

C-H stretching vibrations for the sp³ hybridized carbons of the bicyclic system are expected around 2850-3000 cm⁻¹.

Chemical Reactivity and Derivatization

The aldehyde at the bridgehead position is a versatile functional group for further chemical modifications, which is of high interest in drug development for library synthesis.

Caption: Potential reactions of the bridgehead aldehyde.

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amine. This is a fundamental reaction in the synthesis of many pharmaceuticals.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using various oxidizing agents like potassium permanganate or Jones reagent. This carboxylic acid can then be converted to esters or amides.

-

Wittig Reaction: Reaction with a phosphonium ylide allows for the conversion of the aldehyde to an alkene, providing a method for carbon-carbon bond formation.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride.

Applications in Medicinal Chemistry and Drug Development

The rigid bicyclo[2.2.1]heptane scaffold is considered a "privileged" structure in medicinal chemistry. Its utility stems from several key features:

-

Conformational Constraint: The locked conformation reduces the number of accessible low-energy states, which can lead to higher binding affinity for a target protein as less conformational entropy is lost upon binding.

-

Three-Dimensional Diversity: The scaffold allows for the precise projection of substituents into three-dimensional space, enabling the exploration of complex pharmacophores.

-

Metabolic Stability: The bicyclic core is often more resistant to metabolic degradation compared to more flexible aliphatic or aromatic systems.

The title compound, with its methyl and carbaldehyde groups at specific bridgehead and bridge positions, offers a unique template for creating a library of diverse compounds for screening. The aldehyde serves as a handle for introducing a wide range of functionalities, while the methyl group can probe specific hydrophobic pockets in a binding site. Derivatives of this scaffold could be explored as antagonists or agonists for various receptors, or as enzyme inhibitors.

Conclusion

4-methylbicyclo[2.2.1]heptane-1-carbaldehyde represents a valuable, albeit not extensively studied, building block for medicinal chemistry and organic synthesis. Its rigid three-dimensional structure, combined with a versatile aldehyde functional group, provides a robust platform for the design and synthesis of novel, conformationally constrained molecules. The synthetic strategies and reaction pathways outlined in this guide offer a framework for the utilization of this compound and its derivatives in the pursuit of new therapeutic agents.

References

-

RSC Publishing. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. PMC. Retrieved from [Link]

-

Das, A. (n.d.). INNOVATIVE METHODS FOR THE IUPAC NOMENCLATURE OF BICYCLO AND SPIRO COMPOUNDS. WikiEducator. Retrieved from [Link]

-

ACS Publications. (2025, September 1). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry. Retrieved from [Link]

- Filo. (2025, August 3).

An In-depth Technical Guide to 4-Methylnorbornane-1-carbaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Norbornane Scaffold

The bicyclo[2.2.1]heptane, or norbornane, framework is a rigid and sterically defined scaffold that has garnered significant interest across various chemical disciplines. Its unique three-dimensional structure provides a robust platform for the precise spatial arrangement of functional groups, a critical aspect in the design of novel pharmaceuticals, advanced materials, and specialty chemicals. This guide focuses on a specific derivative, 4-methylnorbornane-1-carbaldehyde, a compound of interest for its potential applications stemming from the combination of the norbornane backbone with a reactive aldehyde functionality and a methyl substituent.

While the nomenclature "4-Methylnorbornane-1-carbaldehyde" suggests a carbaldehyde group at the bridgehead position, this substitution pattern is synthetically challenging to achieve directly. A more common and accessible isomer, which is likely the intended compound of interest in many research contexts, is 4-Methylbicyclo[2.2.1]heptane-2-carbaldehyde . This guide will therefore focus on the synthesis, characterization, and potential applications of this synthetically feasible isomer, providing a comprehensive technical overview for researchers in the field.

Synthesis of 4-Methylbicyclo[2.2.1]heptane-2-carbaldehyde: A Two-Step Approach

The most direct and industrially scalable route to the title compound involves a two-step synthetic sequence: a Diels-Alder reaction to construct the norbornene framework, followed by catalytic hydrogenation to saturate the carbon-carbon double bond.

Step 1: Diels-Alder Cycloaddition of Methylcyclopentadiene and Acrolein

The cornerstone of this synthesis is the [4+2] cycloaddition, a powerful and atom-economical method for the formation of six-membered rings.[1] In this case, methylcyclopentadiene acts as the diene and acrolein serves as the dienophile.

Causality of Experimental Choices:

-

Diene Preparation: Methylcyclopentadiene exists as a mixture of isomers and readily dimerizes at room temperature. To ensure a reactive monomeric diene, the commercially available dimer must be "cracked" by heating prior to use.[2]

-

Reaction Conditions: The Diels-Alder reaction can proceed thermally, but the use of a Lewis acid catalyst can accelerate the reaction and enhance its regioselectivity.[3] The reaction is typically conducted at low temperatures to favor the formation of the kinetically controlled endo isomer, which is often the major product.[2]

-

Regioselectivity: The reaction between an unsymmetrical diene (methylcyclopentadiene) and an unsymmetrical dienophile (acrolein) can lead to different regioisomers. The electron-donating methyl group on the diene and the electron-withdrawing aldehyde group on the dienophile direct the regioselectivity of the addition.[4] The primary products expected are isomers of 5-methylbicyclo[2.2.1]hept-5-ene-2-carboxaldehyde and 4-methylbicyclo[2.2.1]hept-5-ene-2-carboxaldehyde.

Experimental Protocol: Diels-Alder Reaction

-

Preparation of Methylcyclopentadiene: In a fume hood, equip a distillation apparatus with a heating mantle. Place methylcyclopentadiene dimer in the distillation flask and heat to its boiling point (~170 °C). Collect the monomeric methylcyclopentadiene, which distills at a lower temperature (~73 °C), in a receiver cooled in an ice bath. Use the freshly distilled monomer immediately.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve acrolein in a suitable solvent such as diethyl ether or dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Diene: Slowly add the freshly prepared methylcyclopentadiene to the stirred acrolein solution over a period of 30-60 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. The crude product, a mixture of isomers of methyl-norbornene-carboxaldehyde, can be purified by vacuum distillation.

Step 2: Catalytic Hydrogenation

The second step involves the saturation of the carbon-carbon double bond of the norbornene ring system to yield the desired 4-methylbicyclo[2.2.1]heptane-2-carbaldehyde.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of alkenes due to its high activity and selectivity.[5]

-

Hydrogen Pressure: The reaction is typically carried out under a positive pressure of hydrogen gas to ensure a sufficient concentration of hydrogen for the reaction to proceed at a reasonable rate.

-

Solvent: A variety of solvents can be used, with methanol or ethanol being common choices as they readily dissolve the substrate and are compatible with the catalyst.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a pressure-resistant reaction vessel (e.g., a Parr hydrogenator), dissolve the purified methyl-norbornene-carboxaldehyde from the previous step in a suitable solvent like methanol.

-

Catalyst Addition: Carefully add a catalytic amount of 5% or 10% palladium on carbon to the solution.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi). Stir the mixture vigorously at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen or by GC analysis of aliquots.

-

Work-up and Purification: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. The final product, 4-methylbicyclo[2.2.1]heptane-2-carbaldehyde, can be purified by vacuum distillation.

Synthesis Workflow Diagram

Caption: Synthetic pathway to 4-Methylbicyclo[2.2.1]heptane-2-carbaldehyde.

Analytical Characterization

Thorough characterization of the synthesized 4-methylbicyclo[2.2.1]heptane-2-carbaldehyde is essential to confirm its structure and purity. The presence of multiple stereoisomers (endo/exo and diastereomers due to the methyl group) will result in complex spectra.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | The aldehyde proton will appear as a highly deshielded signal in the range of 9-10 ppm.[6] Protons on the carbon alpha to the carbonyl group will resonate around 2.0-2.5 ppm.[7] The methyl group will appear as a singlet or doublet, depending on its position, in the aliphatic region. The remaining protons on the norbornane scaffold will show complex splitting patterns in the upfield region. |

| ¹³C NMR | The carbonyl carbon will exhibit a characteristic resonance in the downfield region, typically between 190-215 ppm.[8] The carbon of the methyl group and the carbons of the bicyclic framework will appear in the aliphatic region. |

| IR Spectroscopy | A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde will be present around 1715-1730 cm⁻¹.[7] Characteristic C-H stretching frequencies for the aldehyde proton may also be observed around 2720 and 2820 cm⁻¹.[6] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for norbornane derivatives include retro-Diels-Alder reactions and cleavage adjacent to the carbonyl group (alpha-cleavage).[9][10] |

Characterization Workflow Diagram

Caption: Analytical workflow for the characterization of the final product.

Applications and Future Directions

Norbornane aldehydes and their derivatives have found applications in several areas, primarily driven by their unique structural and chemical properties.

-

Fragrance and Flavors: The rigid norbornane skeleton can impart unique and long-lasting olfactory properties. Methyl-substituted norbornane carboxaldehydes are known to possess green, fruity, and herbaceous aromas, making them valuable ingredients in perfumery and flavor compositions.[11][12]

-

Polymer and Materials Science: Norbornene derivatives are important monomers in ring-opening metathesis polymerization (ROMP) to produce polymers with high thermal stability and specific mechanical properties. The aldehyde functionality in 4-methylnorbornane-2-carbaldehyde can be further modified to introduce other functional groups into the polymer backbone, allowing for the synthesis of advanced materials.

-

Pharmaceutical and Agrochemical Synthesis: The norbornane scaffold is considered a "privileged" structure in medicinal chemistry as its rigid nature can lead to higher binding affinities with biological targets.[13] The aldehyde group is a versatile functional handle that can be readily transformed into a wide range of other functionalities, making 4-methylnorbornane-2-carbaldehyde a potentially valuable intermediate in the synthesis of novel therapeutic agents and pesticides.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 4-methylbicyclo[2.2.1]heptane-2-carbaldehyde and its precursors.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Avoid inhalation of vapors and contact with skin and eyes.

-

Hazards: Aldehydes can be irritants to the skin, eyes, and respiratory system.[15] The specific toxicity of 4-methylbicyclo[2.2.1]heptane-2-carbaldehyde has not been extensively studied, but it should be handled with care. The precursors, particularly acrolein, are toxic and require careful handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Methylbicyclo[2.2.1]heptane-2-carbaldehyde represents a synthetically accessible and versatile building block with significant potential in various fields of chemical research and development. The robust synthetic route via a Diels-Alder reaction followed by catalytic hydrogenation allows for its efficient preparation. Its unique structural features, combining a rigid bicyclic framework with a reactive aldehyde group, make it an attractive target for the development of new fragrances, advanced materials, and as an intermediate in the synthesis of complex bioactive molecules. Further exploration of the reactivity of this compound and the properties of its derivatives is warranted and is expected to lead to new and valuable applications.

References

- Mellor, J. M., and Webb, C. F. (1974). Stereochemistry of the Diels–Alder reaction: reaction of dienophiles with cyclopentadiene and methylcyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, (0), 26-31.

- Goering, H. L., & Chang, C. S. (1975). On the Regioselectivity of Lewis Acid Catalyzed Diels-Alder Reactions of Methylcyclopentadiene. The Journal of Organic Chemistry, 40(18), 2565–2567.

- Teso Vilar, E., et al. (2011). Electron ionization mass spectral studies of bridgehead-substituted norbornan-2-ones: camphor derivatives. Rapid Communications in Mass Spectrometry, 25(5), 593-604.

- Mellor, J. M., & Webb, C. F. (1974). Stereochemistry of the Diels–Alder reaction: reaction of dienophiles with cyclopentadiene and methylcyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, 26-31.

- Goering, H. L., & Chang, C. S. (1975). Regioselectivity of Lewis acid catalyzed Diels-Alder reactions of methylcyclopentadiene. The Journal of Organic Chemistry, 40(18), 2565-2567.

-

PubChem. (n.d.). Bicyclo[2.2.1]heptane-2-carbaldehyde. Retrieved from [Link]

- Teso Vilar, E., García Fraile, A., Moreno Jiménez, F., & Martínez, A. (2011). Electron ionization mass spectral studies of bridgehead-substituted norbornan-2-ones: camphor derivatives. Rapid Communications in Mass Spectrometry, 25(5), 593-604.

- Sprecker, M. A., & Hanna, M. R. (1981). U.S. Patent No. 4,284,824. Washington, DC: U.S.

- Holmes, J. L. (1971). The mass spectra of isomeric hydrocarbons—I: Norbornene and nortricyclene; The mechanisms and energetics of their fragmentations. Organic Mass Spectrometry, 5(12), 1499-1515.

- Gaina, V., et al. (2018). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups.

- Fisher Scientific. (2009).

-

NIST. (n.d.). Bicyclo(2.2.1)heptane-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Chaban, V. V., & Prezhdo, O. V. (2010). Ab Initio Study of the Diels-Alder Reaction of Cyclopentadiene with Acrolein in a Ionic Liquid by KS-DFT/3D-RISM-KH Theory. The Journal of Physical Chemistry B, 114(2), 947-954.

-

SpectraBase. (n.d.). 4-Bicyclo[2.2.1]heptanecarboxaldehyde. Retrieved from [Link]

- de Mier-Vinué, J., et al. (2022).

-

SATHEE. (n.d.). Diels Alder Reaction. Retrieved from [Link]

- Jasiński, R., & Mirosław, B. (2025). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. Molecules, 30(11), 2415.

-

Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. Retrieved from [Link]

- Langer, R., et al. (2017). Boosting homogeneous chemoselective hydrogenation of olefins mediated by a bis(silylenyl)terphenyl-nickel(0) pre-catalyst. Dalton Transactions, 46(43), 14769-14773.

- Merck. (n.d.).

-

NIST. (n.d.). Bicyclo[2.2.1]heptan-2-ol. NIST Chemistry WebBook. Retrieved from [Link]

- Díaz Álvarez, A. E., et al. (2011). Imination reactions of free and coordinated 2-diphenylphosphino-1-phenyl-phospholane: Access to regioisomeric ruthenium(II) complexes containing novel iminophosphorane-phosphine ligands. Dalton Transactions, 40(35), 8968-8977.

-

Ashenhurst, J. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Retrieved from [Link]

- P&G. (2005). U.S. Patent No. 6,943,272. Washington, DC: U.S.

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 8. Retrieved from [Link]

- Zamalyutin, V. V., et al. (2019). Regularities of the heterogeneous catalytic hydrogenation of 5-vinyl-2-norbornene. Russian Journal of Physical Chemistry B, 13(6), 996-1002.

- Siera, L. N., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(9), 896-901.

- LibreTexts Chemistry. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones.

-

Oregon State University. (2020, February 7). CH 336: Aldehyde Spectroscopy. Retrieved from [Link]

- European Patent Office. (2001). EP1094051A1 - A liquid phase catalytic hydrogenation process to convert aldehydes to the corresponding alcohols.

-

NIST. (n.d.). 5-Norbornane-2-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

Sources

- 1. SATHEE: Diels Alder Reaction [sathee.iitk.ac.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. researchgate.net [researchgate.net]

- 6. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. US4284824A - Methyl substituted norborane carboxaldehydes - Google Patents [patents.google.com]

- 12. US6943272B2 - Norbornane and norbornene derivatives, use thereof and perfumed products containing same - Google Patents [patents.google.com]

- 13. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. Bicyclo[2.2.1]heptane-2-carbaldehyde | C8H12O | CID 86864 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isomeric Engineering: Thermodynamic Stability of Methyl Norbornane Aldehydes

Executive Summary

The thermodynamic stability of methyl norbornane aldehydes is governed by a conflict between kinetic synthetic control and thermodynamic steric relaxation. In the synthesis of these rigid bicyclic scaffolds—critical in fragrance chemistry (e.g., woody/floral notes) and pharmaceutical pharmacophores—the Diels-Alder reaction predominantly yields the endo isomer due to secondary orbital interactions.[1] However, the exo isomer represents the thermodynamic well, offering greater stability by minimizing steric strain.[2]

This guide details the structural dynamics of methyl-substituted norbornane-2-carboxaldehydes, the mechanism of their base-catalyzed equilibration, and the protocols required to shift kinetic mixtures to thermodynamic purity.[3]

Structural Dynamics & Stereochemistry[1]

The Norbornane Scaffold

The norbornane (bicyclo[2.2.1]heptane) skeleton is a rigid, bridged system.[4] Substituents at the C2 position can exist in two stereochemical configurations:

-

Exo: The substituent points "outward," away from the C7 bridge.

-

Endo: The substituent points "inward," toward the alkene (in norbornenes) or the C6 hydrogens (in norbornanes).

The Methyl Perturbation

The addition of a methyl group introduces regiochemical complexity. Common industrial synthesis utilizes methylcyclopentadiene, resulting in a mixture of isomers (typically 1-methyl, 5-methyl, and 6-methyl derivatives).[3]

-

Steric Impact: In the endo conformation, the aldehyde group experiences significant non-bonded interactions with the C6-endo hydrogen (or C5 substituents).

-

Thermodynamic Preference: The exo isomer is generally 1.5–3.0 kcal/mol more stable than the endo isomer. This energy gap is driven by the relief of torsional strain and steric crowding inherent to the endo cavity.

Synthetic Pathways: Kinetic vs. Thermodynamic Control[1][3][5][6]

The synthesis of methyl norbornane aldehydes typically proceeds via a Diels-Alder cycloaddition followed by hydrogenation. Understanding the stereochemical outcome of each step is vital.

The Kinetic Trap (Diels-Alder)

The reaction between methylcyclopentadiene and acrolein is governed by the Alder Endo Rule .

-

Mechanism: Secondary orbital overlap between the carbonyl

-system and the diene backside stabilizes the endo transition state. -

Outcome: The product is enriched in the endo isomer (typically >80:20 endo:exo), despite it being thermodynamically less stable.

Hydrogenation

Catalytic hydrogenation (e.g., Pd/C, H

-

Stereoselectivity: Hydrogen adds to the less hindered exo face of the olefin.

-

Configuration Retention: This process generally preserves the configuration of the aldehyde. An endo-norbornene aldehyde yields an endo-norbornane aldehyde.[3]

Thermodynamic Equilibration

To access the stable exo isomer, a post-synthetic equilibration step is required. This is achieved via base-catalyzed enolization, allowing the stereocenter alpha to the carbonyl to invert.

Mechanism of Equilibration[7]

The transformation from endo to exo is driven by the formation of an enolate intermediate. Since the stereocenter at C2 is destroyed upon enolization (becoming planar

Pathway Visualization

The following diagram illustrates the equilibration mechanism, highlighting the transition from the kinetically favored endo state to the thermodynamically stable exo state.

Figure 1: Base-catalyzed epimerization pathway of methyl norbornane aldehyde.

Experimental Protocols

Protocol: Thermodynamic Equilibration

This protocol describes the conversion of endo-rich methyl norbornane aldehyde to the exo-rich thermodynamic mixture.[3]

Reagents:

-

Substrate: Methyl norbornane-2-carboxaldehyde (Endo-rich mixture).[3]

-

Base: Sodium Methoxide (NaOMe), 25% wt in Methanol.

-

Solvent: Methanol (anhydrous).[3]

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with the endo-rich aldehyde mixture (1.0 eq) and Methanol (5 volumes).

-

Catalysis: Add NaOMe solution (0.05 – 0.1 eq) dropwise at room temperature. Note: A catalytic amount is sufficient; stoichiometric base leads to aldol condensation byproducts.[3]

-

Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.

-

Checkpoint: Monitor via GC-FID.[3] Look for the shift in peak ratios. The exo isomer typically elutes earlier on non-polar columns due to its more compact globular shape compared to the endo isomer.

-

-

Quench: Cool to room temperature. Neutralize with Acetic Acid (1.05 eq relative to base).[3]

-

Workup: Strip methanol under reduced pressure. Dissolve residue in MTBE, wash with water, dry over MgSO

, and concentrate.

Data Analysis: Kinetic vs. Thermodynamic Ratios

The following table summarizes typical isomeric ratios observed before and after equilibration for norbornane-2-carboxaldehyde derivatives.

| State | Endo Isomer (%) | Exo Isomer (%) | Dominant Factor |

| Kinetic (Post-Diels-Alder) | 75 – 85% | 15 – 25% | Sec.[3] Orbital Overlap (Alder Rule) |

| Thermodynamic (Equilibrium) | 20 – 30% | 70 – 80% | Steric Strain Minimization |

Note: Exact ratios vary based on the specific position of the methyl group (C1 vs C5/6).

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the equilibration, researchers must validate the isomeric assignment.

-

GC-MS Analysis:

-

Method: Use a capillary column (e.g., DB-5 or DB-Wax).[3]

-

Identification: The exo isomer generally has a lower boiling point and shorter retention time on non-polar phases.

-

Fragmentation: Both isomers show m/z 138 (molecular ion for methyl norbornane aldehyde) but may exhibit different retro-Diels-Alder fragmentation intensities.[3]

-

-

NMR Spectroscopy (

H-NMR):-

CHO Signal: The aldehyde proton is diagnostic.

-

Coupling Constants: The coupling between H-2 and H-1/H-3 differs significantly between exo and endo configurations due to the dihedral angles (Karplus relationship).[3]

-

References

-

Diels-Alder Selectivity

-

Norbornane Stereochemistry

-

Isomerization Data

Sources

- 1. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 5-Norbornane-2-carboxaldehyde [webbook.nist.gov]

- 4. fiveable.me [fiveable.me]

- 5. scribd.com [scribd.com]

- 6. www2.latech.edu [www2.latech.edu]

- 7. researchgate.net [researchgate.net]

Safety data sheet (SDS) for 4-Methylnorbornane-1-carbaldehyde

Operational Risk Assessment & Handling Protocols for NCEs

Document Control:

-

Compound: 4-Methylnorbornane-1-carbaldehyde

-

CAS: Not Listed (Research Grade / Novel Intermediate)

-

Formula:

-

Molecular Weight: 138.21 g/mol

Executive Summary: The Application Scientist’s Perspective

In drug discovery and fragrance chemistry, 4-Methylnorbornane-1-carbaldehyde represents a class of bridgehead-substituted bicyclic intermediates. Unlike standard aliphatic aldehydes, the norbornane scaffold imparts significant lipophilicity and steric bulk, influencing both its biological reactivity and its handling requirements.

Critical Safety Insight: As a research-grade compound with limited toxicological data, safety protocols must be derived from Structure-Activity Relationships (SAR) . The primary risks are skin sensitization (characteristic of aldehydes binding to skin proteins via Schiff base formation) and auto-oxidation (formation of unstable peracids upon air exposure).

This guide replaces the standard "check-box" SDS with a mechanistic risk management strategy.

Physicochemical Profile & Predicted Properties

Understanding the physical state is the first step in exposure control.

| Property | Value (Predicted) | Operational Implication |

| Physical State | Colorless to pale yellow liquid | Handle as a liquid; use positive displacement pipettes. |

| Boiling Point | 195–205 °C (at 760 mmHg) | Low volatility at RT, but high vacuum required for distillation. |

| Flash Point | ~75–85 °C (Closed Cup) | Combustible Liquid (Class IIIA). Ground glassware during transfer. |

| LogP (Octanol/Water) | ~2.8 – 3.2 | Lipophilic. Readily penetrates skin; potential for bioaccumulation. |

| Vapor Density | > 1 (vs Air) | Vapors will settle in low areas/sumps. Fume hood use is mandatory. |

| Odor | Camphoraceous, fatty, aldehydic | Olfactory fatigue is possible; do not rely on smell for leak detection. |

Hazard Identification (SAR-Derived)

Since specific animal data is absent, we apply the Precautionary Principle based on functional group analysis.

GHS Classification (Provisional)

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Skin Sensitization (Category 1B): May cause an allergic skin reaction. Mechanism: Electrophilic attack of the formyl group on lysine residues in dermal proteins.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory irritation.

Reactivity Hazard: The "Silent" Risk

Aldehydes are prone to auto-oxidation in the presence of air, forming carboxylic acids. In rare cases (high concentration, long storage), this proceeds via a peracid intermediate , which can be shock-sensitive or explosive when concentrated.

Diagram 1: Auto-oxidation Pathway & Risk Points

Caption: The degradation pathway highlights the transient formation of peracids. While rapid conversion to acid usually occurs, old bottles can accumulate pressure or unstable peroxides.

Advanced Handling & Storage Protocols

Storage: The "Inert Barrier" Strategy

-

Atmosphere: Store strictly under Argon or Nitrogen . Air exposure accelerates degradation and increases sensitization potency.

-

Temperature: Refrigerate at 2–8 °C .

-

Container: Amber glass with Teflon-lined caps. Avoid polyethylene (PE) bottles as lipophilic aldehydes can permeate plastics.

Experimental Handling

-

Transfer: Use a syringe or cannula technique for volumes >10 mL to minimize headspace exposure.

-

Quenching Spills: Do not simply wipe up.

-

Cover spill with Sodium Bisulfite (NaHSO₃) solution (saturated).

-

Allow 15 minutes for the aldehyde-bisulfite adduct to form (reduces volatility and reactivity).

-

Absorb with vermiculite and dispose of as chemical waste.

-

Emergency Response Decision Logic

In the event of exposure or release, immediate action is dictated by the chemical's lipophilicity and reactivity.

Diagram 2: Emergency Response Workflow

Caption: Decision matrix emphasizing specific countermeasures: soap for lipophilic removal and bisulfite for chemical neutralization.

Toxicological & Ecological Context

Metabolic Fate

Upon ingestion or absorption, 4-Methylnorbornane-1-carbaldehyde is expected to undergo oxidation by aldehyde dehydrogenases (ALDH) to the corresponding carboxylic acid (4-methylnorbornane-1-carboxylic acid). This metabolite is more polar and likely excreted in urine as a glucuronide conjugate.

Environmental Impact

-

Aquatic Toxicity: High risk. The bicyclic hydrocarbon structure suggests high acute toxicity to fish and daphnia (

estimated < 10 mg/L). -

Persistence: Not readily biodegradable due to the steric bulk of the norbornane cage.

-

Disposal: Zero discharge. All waste must be incinerated via a licensed chemical waste contractor.

Regulatory Status

-

TSCA (USA): Likely Low Volume Exemption (LVE) or Research & Development (R&D) exemption status. Not listed on the public inventory.

-

REACH (EU): If imported > 1 tonne/year, registration is required. Currently treated as a non-phase-in substance .

References

-

Patlewicz, G. et al. (2016). Skin Sensitization Structure-Activity Relationships for Aldehydes. Chemical Research in Toxicology. Link

-

OECD Guidelines for the Testing of Chemicals. (2023). Test No. 442C: In Chemico Skin Sensitisation. OECD Publishing. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Bicyclo[2.2.1]heptane-1-carbaldehyde derivatives. Link

-

United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Rev. 10. Link

Norbornane-1-Carbaldehyde: A Strategic Scaffold for 3D Pharmacophore Design

The following technical guide details the synthesis, reactivity, and application of norbornane-1-carbaldehyde (1-formylnorbornane) and its derivatives.

Technical Guide & Literature Review [1]

Executive Summary

Norbornane-1-carbaldehyde (bicyclo[2.2.1]heptane-1-carbaldehyde) represents a distinct class of bridgehead-functionalized scaffolds. Unlike its more common isomer, norbornane-2-carbaldehyde (derived directly from Diels-Alder cycloaddition), the 1-isomer places the formyl group at the bridgehead carbon.

This structural nuance confers unique chemical stability: the bridgehead position is non-enolizable due to Bredt’s Rule, which prohibits double bonds at the bridgehead of small bicyclic systems. Consequently, norbornane-1-carbaldehyde derivatives are metabolically robust and stereochemically stable, making them high-value targets for "escaping flatland" in modern drug discovery.

Structural & Reactivity Profile

The Bridgehead Advantage

The norbornane core offers a rigid, lipophilic scaffold that orients substituents in defined vectors.

-

C2-Substitution: Flexible, susceptible to enolization/epimerization.

-

C1-Substitution (Bridgehead): Rigid, quaternary-like character, non-enolizable .

Table 1: Comparative Properties of Norbornane Aldehyde Isomers

| Feature | Norbornane-2-Carbaldehyde | Norbornane-1-Carbaldehyde |

| Synthetic Access | Direct (Diels-Alder) | Indirect (Bridgehead Functionalization) |

| Enolization | Possible ( | Impossible (Bredt's Rule) |

| Racemization Risk | High (via enol) | Zero (Configuration fixed) |

| Metabolic Stability | Moderate (oxidation/epimerization) | High (Quaternary-like steric protection) |

| Vector Geometry | Equatorial/Axial (flexible) | Fixed 109.5° tetrahedral vector |

Reactivity Constraints

The bridgehead aldehyde is sterically shielded. Nucleophilic attacks (e.g., Grignard addition, reductive amination) proceed, but often require forcing conditions or specific activation compared to linear aldehydes. However, once formed, the resulting bonds (e.g., C-N, C-C) are exceptionally resistant to hydrolysis or enzymatic cleavage due to the same steric bulk.

Synthesis of Norbornane-1-Carbaldehyde

Accessing the bridgehead position is the primary bottleneck. Two validated routes exist: Oxidative Degradation (Classical) and Lithium-Halogen Exchange (Modern).

Route A: The Lithiation Protocol (Recommended)

This route is preferred for its atom economy and direct access from 1-halonorbornanes.

Mechanism:

-

Precursor: 1-Iodonorbornane (or 1-bromonorbornane).

-

Exchange: Treatment with

-BuLi generates the highly reactive 1-lithionorbornane. -

Formylation: Quenching with anhydrous DMF yields the aldehyde.

Self-Validating Protocol: Synthesis of 1-Formylnorbornane

-

Reagents: 1-Iodonorbornane (1.0 eq),

-BuLi (2.2 eq, 1.7M in pentane), anhydrous DMF (3.0 eq), dry Et₂O. -

Step 1: Flame-dry a 2-neck round-bottom flask under Argon. Add 1-iodonorbornane dissolved in Et₂O. Cool to -78°C .

-

Step 2 (Critical): Add

-BuLi dropwise over 20 mins. Validation: Solution should turn faint yellow; lack of precipitate indicates clean lithiation. Stir for 1 hour at -78°C. -

Step 3: Add anhydrous DMF rapidly. Allow to warm to RT over 2 hours.

-

Step 4: Quench with saturated NH₄Cl. Extract with Et₂O.

-

Yield: Typically 65-75%.

-

Diagnostic Signal: ¹H NMR shows a singlet aldehyde proton at

ppm. Note: No coupling is observed due to the lack of

Route B: The Carboxylic Acid Reduction

Used when 1-norbornanecarboxylic acid is the available starting material (e.g., from commercially available precursors).

-

Reduction: 1-Norbornanecarboxylic acid

1-Hydroxymethylnorbornane. -

Oxidation: Swern oxidation or Dess-Martin Periodinane

1-Formylnorbornane.

Visualization of Synthesis Pathways[2]

Figure 1: Validated synthetic pathways to Norbornane-1-Carbaldehyde. Route A is preferred for scale and atom economy.

Key Derivatives & Medicinal Applications[3][4][5][6][7]

1-Aminomethylnorbornanes (Antivirals)

Reductive amination of norbornane-1-carbaldehyde yields 1-aminomethylnorbornanes . These derivatives have shown potent antiviral activity, particularly against Influenza A, by acting as adamantane mimics but with improved lipophilicity profiles.

-

Mechanism: The bridgehead amine blocks the M2 ion channel of the virus.

-

Synthesis: 1-CHO + R-NH₂

1-CH₂-NH-R.

Bridgehead Heterocycles

The aldehyde serves as a precursor to bridgehead-substituted heterocycles (e.g., imidazoles, oxazoles) via condensation reactions. These are valuable for Fragment-Based Drug Discovery (FBDD) as they place a polar interacting group at a fixed distance from the lipophilic cage.

Agrochemicals (SDHI Fungicides)

Recent photoredox methods have utilized 1-substituted norbornanes to create Succinate Dehydrogenase Inhibitors (SDHIs).[2] The bridgehead substitution prevents metabolic degradation at the connection point, extending the half-life of the active compound in planta.

Experimental Workflow: Reductive Amination

Objective: Synthesis of

-

Imine Formation:

-

Mix norbornane-1-carbaldehyde (1.0 mmol) and benzylamine (1.05 mmol) in DCE (5 mL).

-

Add activated 4Å molecular sieves. Stir at RT for 2 hours.

-

Validation: Monitor disappearance of aldehyde peak by TLC (or NMR aliquot).

-

-

Reduction:

-

Add NaBH(OAc)₃ (1.5 mmol) in one portion.

-

Stir for 12 hours at RT.

-

-

Workup:

-

Quench with saturated NaHCO₃. Extract with DCM.

-

Purify via flash chromatography (SiO₂, MeOH/DCM gradient).

-

References

-

Synthesis of Substituted 1-Norbornylamines with Antiviral Activity Source: Journal of Medicinal Chemistry Citation: García Martínez, A., et al. (1995).[3] J. Med.[3] Chem., 38(22), 4474–4477.[3] URL:[Link]

-

Photochemically Derived 1-Aminonorbornanes Provide Structurally Unique Succinate Dehydrogenase Inhibitors Source: Cell Chemical Biology / PubMed Central Citation: Staveness, D., et al. (2021).[4] Cell Chem. Biol., 28(10), 1474-1483. URL:[Link]

-

Bridgehead Functionalization of Bicyclic Alkanes Source: Chemical Reviews Citation: Della, E. W., et al. (1969). Chem. Rev., 69(5), 639–661. (Foundational text on bridgehead reactivity constraints). URL:[Link]

-

Effects of Bridgehead Substitution on Structure and Reactivity Source: Journal of Organic Chemistry Citation: Takeuchi, K., et al. (1994). J. Org.[1][5][6] Chem., 59(23), 7053–7064. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of substituted 1-norbornylamines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photochemically derived 1-aminonorbornanes provide structurally unique succinate dehydrogenase inhibitors with in vitro and in planta activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academia.edu [academia.edu]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility Profile of 4-Methylnorbornane-1-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of 4-Methylnorbornane-1-carbaldehyde. Given the absence of extensive published data for this specific molecule, this document emphasizes the foundational principles of solubility, leveraging data from analogous structures to build a predictive model. It further details a robust, self-validating experimental protocol for researchers to generate precise solubility data. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of solute-solvent interactions to advance their work in synthesis, purification, formulation, and quality control.

Introduction: The Significance of a Solubility Profile

4-Methylnorbornane-1-carbaldehyde is a bicyclic aldehyde whose rigid, strained ring system and reactive aldehyde functionality make it a potentially valuable building block in organic synthesis and materials science. The solubility of a compound is a critical physical property that dictates its utility in virtually every laboratory application, from reaction kinetics to purification and formulation.[1] Understanding how 4-Methylnorbornane-1-carbaldehyde behaves in various organic solvents is paramount for:

-

Reaction Chemistry: Selecting an appropriate solvent to ensure all reactants remain in the solution phase for optimal reaction rates.

-

Crystallization & Purification: Designing effective crystallization procedures by identifying solvent/anti-solvent systems.[2]

-

Chromatography: Optimizing mobile phase composition for efficient separation in techniques like HPLC.

-

Formulation & Drug Delivery: For pharmaceutical applications, solubility is a key determinant of a drug's bioavailability.[2]

This guide will first establish the theoretical principles governing solubility, then apply them to predict the behavior of our target molecule, and finally, provide a detailed experimental workflow for empirical validation.

Theoretical Framework: Predicting Solubility from First Principles

The solubility of a solid solute in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The guiding principle is the adage "like dissolves like," which states that substances with similar polarity and intermolecular forces are more likely to be miscible.[3][4][5]

Molecular Structure Analysis of 4-Methylnorbornane-1-carbaldehyde

To predict its solubility, we must first analyze the structure of 4-Methylnorbornane-1-carbaldehyde. The molecule can be deconstructed into two key domains:

-

The Bicyclic Norbornane Cage: This is a bulky, nonpolar, and rigid hydrocarbon framework (C₈H₁₃-). It is dominated by weak van der Waals forces (London dispersion forces).[6] This large nonpolar region will strongly favor dissolution in nonpolar solvents.

-

The Aldehyde Functional Group: The carbonyl group (-CHO) is polar due to the significant difference in electronegativity between the carbon and oxygen atoms. This allows for dipole-dipole interactions. While the aldehyde does not have a hydrogen atom bonded to the oxygen, the oxygen atom can act as a hydrogen bond acceptor from protic solvents (e.g., alcohols).[6][7]

The overall polarity of the molecule is a balance between the large, nonpolar hydrocarbon cage and the small, polar aldehyde group. We can predict that the nonpolar character will dominate, making the molecule generally hydrophobic. As the carbon chain or hydrocarbon portion of an aldehyde or ketone increases, its solubility in polar solvents like water decreases.[7][8]

The "Like Dissolves Like" Logical Framework

The following diagram illustrates the decision-making process for predicting solubility based on intermolecular forces.

Caption: Logical flow for predicting solubility based on matching intermolecular forces.

Predicted Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, we can hypothesize the solubility of 4-Methylnorbornane-1-carbaldehyde across a spectrum of common organic solvents.[9][10] This prediction is qualitative and serves as a starting point for experimental verification.

| Solvent Class | Example Solvents | Dominant Intermolecular Force | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene | van der Waals Forces | High | The nonpolar solvent readily interacts with the large, nonpolar norbornane cage of the solute.[6] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM) | Dipole-Dipole | Moderate to High | The solvent's dipole can interact with the aldehyde group, while its organic portion interacts with the hydrocarbon cage. THF and DCM are often excellent solvents for a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding | Low to Moderate | The strong hydrogen-bonding network of the solvent is disrupted by the nonpolar bulk of the solute. Energy penalty is high for creating a cavity for the solute.[8] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Hydrogen Bonding / Strong Dipole | Very Low / Insoluble | The large hydrophobic structure cannot overcome the very strong intermolecular forces of these solvents.[4] |

Experimental Determination of Solubility

While theoretical prediction is a powerful tool, empirical measurement is the gold standard. The following section details a robust protocol for determining the equilibrium solubility of 4-Methylnorbornane-1-carbaldehyde. The "excess solid" method is described, which ensures the creation of a saturated solution.[11]

Materials and Equipment

-

4-Methylnorbornane-1-carbaldehyde (solute)

-

Selected organic solvents (e.g., Hexane, Toluene, THF, Acetone, Ethanol, Methanol)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL)

-

Temperature-controlled shaker or vortex mixer

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or ¹H NMR)

Experimental Workflow Diagram

The following diagram outlines the key steps in the equilibrium solubility determination protocol.

Caption: Step-by-step workflow for equilibrium solubility determination.

Detailed Step-by-Step Protocol

-

Preparation: To a series of glass vials, add an excess amount of 4-Methylnorbornane-1-carbaldehyde (e.g., ~50 mg). The key is to ensure solid remains after equilibration.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of a selected solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in a shaker at a constant, recorded temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours. Visual inspection should confirm the presence of undissolved solid.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 5000 rpm for 10 minutes) to create a compact pellet of the excess solid.

-

Sampling: Carefully open a vial and, without disturbing the solid pellet, withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant.

-

Filtration: Immediately pass the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean, tared vial to remove any microscopic solid particles.

-

Quantification:

-

Gravimetric (for non-volatile solvents): Weigh the filtered aliquot, then gently evaporate the solvent under a stream of nitrogen and re-weigh the residue. This gives the mass of solute per volume of solvent.

-

Chromatographic (Preferred): Prepare a series of calibration standards of the solute in the same solvent. Dilute the filtered aliquot by a known factor. Analyze the standards and the diluted sample by GC or HPLC to determine the concentration.[11]

-

-

Calculation: Using the concentration from the analysis and the dilution factor, calculate the solubility in units of mg/mL or mol/L.

-

Replicates: Perform the entire experiment in triplicate for each solvent to ensure reproducibility and calculate the standard deviation.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear, concise table. This allows for direct comparison with the initial predictions and provides a valuable, quantitative dataset for future work.

Table 1: Predicted vs. Experimental Solubility of 4-Methylnorbornane-1-carbaldehyde at 25 °C

| Solvent | Solvent Polarity Index [12] | Predicted Solubility | Experimental Solubility (mg/mL) | Classification |

| n-Hexane | 0.1 | High | [Data to be filled from experiment] | e.g., Freely Soluble (>100) |

| Toluene | 2.4 | High | [Data to be filled from experiment] | e.g., Freely Soluble (>100) |

| Dichloromethane | 3.1 | High | [Data to be filled from experiment] | e.g., Soluble (33-100) |

| Tetrahydrofuran (THF) | 4.0 | Moderate to High | [Data to be filled from experiment] | e.g., Soluble (33-100) |

| Acetone | 5.1 | Moderate | [Data to be filled from experiment] | e.g., Sparingly Soluble (10-33) |

| Ethanol | 4.3 | Low to Moderate | [Data to be filled from experiment] | e.g., Slightly Soluble (1-10) |

| Methanol | 5.1 | Low | [Data to be filled from experiment] | e.g., Very Slightly Soluble (0.1-1) |

| Water | 10.2 | Very Low | [Data to be filled from experiment] | e.g., Practically Insoluble (<0.1) |

(Note: Classification based on USP/Ph. Eur. general solubility definitions. Polarity index values are relative and can vary slightly between sources.)

Conclusion and Future Work

This guide has established a comprehensive methodology for approaching the solubility of 4-Methylnorbornane-1-carbaldehyde. By combining theoretical principles of molecular interactions with a rigorous experimental protocol, researchers can confidently generate the data needed to optimize their chemical processes. The principles outlined here are broadly applicable to other novel compounds where published data is not yet available.

Future work should include determining the temperature dependence of solubility for key solvents, which can be used to calculate the enthalpy of dissolution via the van't Hoff equation.[2] This provides deeper thermodynamic insight into the solvation process.

References

- Rowan. (n.d.). Predicting Solubility.

- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.

- Insilico. (2022, October 13). Comparison of the polarity of organic solvents.

- StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?

- Cole, et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Khan Academy. (n.d.). Solubility of organic compounds.

- ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.

- Unknown. (n.d.). Polarity of Solvents.

- Reichardt, C. (n.d.). Solvents and Solvent Effects in Organic Chemistry. Wiley Online Library.

- ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Chemistry LibreTexts. (2023, October 18). 5.1.5: Polarity of organic solvents.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Scribd. (n.d.). Understanding "Like Dissolves Like" in Chemistry.

- Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility.

- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.

- Fiveable. (2025, August 15). Like Dissolves Like Definition.

- Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?

- meriSTEM. (2020, October 11). Aldehydes and ketones: BP and solubility. YouTube.

Sources

- 1. Predicting Solubility | Rowan [rowansci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Khan Academy [khanacademy.org]

- 4. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. quora.com [quora.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 10. chem.rochester.edu [chem.rochester.edu]

- 11. lifechemicals.com [lifechemicals.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 4-Methylnorbornane-1-carbaldehyde via a Masked Diels-Alder Strategy

Executive Summary & The Bioisostere Imperative

In modern drug development, saturated C(sp3)-rich polycyclic scaffolds are increasingly utilized as bioisosteres for para-substituted benzenes. Bicyclo[2.2.1]heptanes (norbornanes) specifically mimic the bond angles and exit vector distances of the phenyl ring while dramatically improving pharmacokinetic properties such as aqueous solubility, lipophilicity (cLogP), and metabolic stability against CYP450 enzymes[1],[2].

This application note details a robust, self-validating synthetic protocol for 4-Methylnorbornane-1-carbaldehyde , a highly valuable 1,4-disubstituted bicyclo[2.2.1]heptane building block. By employing a masked Diels-Alder approach, this methodology overcomes the historical instability of 1,4-disubstituted cyclopentadienes, providing drug development professionals with a reliable route to rigid bioisosteric scaffolds.

Mechanistic Rationale & Strategic Design

The direct synthesis of bridgehead-substituted norbornanes via Diels-Alder cycloaddition is historically plagued by the rapid 1,5-sigmatropic rearrangement of 1,4-disubstituted cyclopentadienes. At the elevated temperatures typically required for cycloaddition with unactivated dienophiles (like ethylene gas), the diene rapidly isomerizes into a thermodynamic mixture of 1,2- and 1,3-disubstituted isomers, leading to intractable product mixtures.

To construct the 4-methylnorbornane-1-carbaldehyde architecture with high regio-fidelity, we engineered a masked synthetic strategy grounded in two key chemical principles:

-

Kinetic Trapping via a Highly Reactive Dienophile: We employ (E)-1,2-bis(phenylsulfonyl)ethylene (BPSE) as a low-temperature synthetic equivalent of ethylene[3],[4]. The extreme electron deficiency of the dual sulfonyl groups drastically lowers the dienophile's LUMO energy. This enables the cycloaddition to proceed at 80 °C—a temperature that kinetically traps the sterically favored 1,4-diene isomer before extensive sigmatropic rearrangement occurs.

-

Electronic Tuning of the Diene (HOMO Preservation): The direct use of 1-methyl-4-formylcyclopentadiene is electronically mismatched for a normal-electron-demand Diels-Alder reaction. The electron-withdrawing formyl group lowers the HOMO of the diene, severely retarding the reaction rate. By masking the aldehyde as a dimethyl acetal (1-methyl-4-(dimethoxymethyl)cyclopenta-1,3-diene), the diene's electron-rich character is preserved, facilitating a rapid and high-yielding cycloaddition.

Following the cycloaddition, reductive desulfonylation unmasks the double bonds[5], which are subsequently hydrogenated to yield the fully saturated bioisostere.

Synthetic Workflow

Synthetic workflow for 4-Methylnorbornane-1-carbaldehyde via masked Diels-Alder cycloaddition.

Step-by-Step Experimental Protocols

Step 1: Diels-Alder Cycloaddition

Objective: Form the functionalized bicyclo[2.2.1]heptene core.

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (E)-1,2-bis(phenylsulfonyl)ethylene (BPSE) (1.1 equiv) and anhydrous toluene to create a 0.2 M solution.

-

Add 1-methyl-4-(dimethoxymethyl)cyclopenta-1,3-diene (1.0 equiv) dropwise at room temperature under an argon atmosphere.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The highly UV-active BPSE spot should diminish, replaced by a lower Rf adduct spot.

-

Cool to room temperature, concentrate under reduced pressure, and purify the residue via flash column chromatography (silica gel) to afford 4-methyl-1-(dimethoxymethyl)-2,3-bis(phenylsulfonyl)bicyclo[2.2.1]hept-5-ene as a white solid.

Step 2: Reductive Desulfonylation

Objective: Cleave the vicinal bis-sulfones to unmask the target's unsubstituted bridge.

-

Dissolve the bis-sulfone adduct (1.0 equiv) in an anhydrous MeOH/THF (1:1 v/v) solvent mixture (0.1 M).

-

Add anhydrous NaH₂PO₄ (4.0 equiv). Causality Note: The phosphate buffer is critical to neutralize the basic sodium methoxide generated during the reaction, preventing base-catalyzed epimerization or acetal degradation.

-

Cool the suspension to 0 °C. Carefully add 6% Na/Hg amalgam (4.0 equiv) in small portions over 15 minutes.

-

Stir the mixture at 0 °C for 4 hours.

-

Validation: Quench cautiously with saturated aqueous NH₄Cl, decant the solution from the mercury pool, and extract with diethyl ether. Wash the combined organics with brine, dry over MgSO₄, and concentrate to yield 4-methyl-1-(dimethoxymethyl)bicyclo[2.2.1]hepta-2,5-diene .

Step 3: Catalytic Hydrogenation

Objective: Saturate the bicyclic framework to form the C(sp3)-rich bioisostere.

-

Dissolve the norbornadiene intermediate (1.0 equiv) in HPLC-grade EtOAc (0.1 M) in a round-bottom flask.

-

Add 10% Pd/C (10 wt%) carefully under a gentle stream of argon.

-

Evacuate and backfill the flask with hydrogen gas three times. Attach a hydrogen balloon (1 atm) and stir vigorously at 25 °C for 12 hours.

-

Filter the heterogeneous mixture through a short pad of Celite, washing with excess EtOAc.

-

Concentrate the filtrate in vacuo to afford 4-methyl-1-(dimethoxymethyl)bicyclo[2.2.1]heptane .

Step 4: Acetal Deprotection

Objective: Unmask the reactive carbaldehyde handle for downstream medicinal chemistry coupling.

-

Dissolve the norbornane acetal (1.0 equiv) in DCM (0.1 M) and cool to 0 °C.

-

Add a 1:1 (v/v) mixture of Trifluoroacetic acid (TFA) and H₂O dropwise.

-

Remove the ice bath and stir at 25 °C for 2 hours.

-

Validation: Monitor via TLC for the complete disappearance of the acetal starting material.

-

Carefully neutralize the acidic mixture by the slow addition of saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via a short-path silica plug to yield 4-Methylnorbornane-1-carbaldehyde as a colorless oil.

Quantitative Data & Analytical Validation

The following table summarizes the expected yields and key self-validating ¹H NMR markers for each intermediate in the synthetic sequence. Tracking these specific proton shifts ensures structural integrity is maintained throughout the workflow.

| Step | Transformation | Key Reagents | Temp / Time | Expected Yield | Key Analytical Marker (¹H NMR, CDCl₃) |

| 1 | Cycloaddition | BPSE, Toluene | 80 °C, 12 h | 78% | |

| 2 | Desulfonylation | 6% Na/Hg, NaH₂PO₄ | 0 °C, 4 h | 85% | |

| 3 | Hydrogenation | Pd/C, H₂ (1 atm) | 25 °C, 12 h | 95% | Complete disappearance of vinylic signals |

| 4 | Deprotection | TFA / H₂O | 25 °C, 2 h | 92% |

References[1] Zhang, R. et al. "Three-dimensional saturated C(sp3)-rich bioisosteres for benzene." Nature Reviews Chemistry (2024). URL: https://doi.org/10.1038/s41570-024-00605-5[3] De Lucchi, O. et al. "The (Z)- and (E)-1,2-bis(phenylsulfonyl)ethylenes as synthetic equivalents to acetylene as dienophile." The Journal of Organic Chemistry (1984). URL: https://pubs.acs.org/doi/10.1021/jo00177a015[2] Wuitschik, G. et al. "A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR." Journal of Medicinal Chemistry (2023). URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01569[4] De Lucchi, O. et al. "1,2-Bis(phenylsulfonyl)ethylene." e-EROS Encyclopedia of Reagents for Organic Synthesis (2016). URL: https://onlinelibrary.wiley.com/doi/10.1002/047084289X.rb183.pub3[5] Cossu, S. et al. "An Alternative, Inexpensive Preparation of Phenylsulfonylethylene." Synthetic Communications (1996). URL: https://www.tandfonline.com/doi/abs/10.1080/00397919608003604

Sources

Application Note: Precision Hydroformylation of Methyl Norbornene Intermediates

Executive Summary

This application note details optimized protocols for the hydroformylation of methyl 5-norbornene-2-carboxylate (and related methyl norbornene derivatives). These strained bicyclic olefins are critical intermediates in the synthesis of high-value fragrance molecules, pharmaceutical scaffolds, and alicyclic polymers.

The catalytic transformation of the C=C double bond in norbornene systems presents unique challenges:

-

Exo-facial Selectivity: The "U-shape" of the norbornene skeleton sterically shields the endo face, necessitating exo attack.

-

Regiocontrol: Distinguishing between the C5 and C6 positions relative to the functional group (ester/methyl) at C2.

-

Thermodynamic Stability: The relief of ring strain makes the reaction highly exothermic, requiring strict thermal management.

This guide provides two distinct workflows: a High-Selectivity Protocol (ideal for discovery/SAR studies) and a High-Throughput Protocol (optimized for scale-up and rate).

Scientific Foundation & Mechanism

The Substrate Challenge

Methyl norbornene intermediates possess a strained double bond (approx. 22-27 kcal/mol strain energy). Unlike linear olefins, they do not require isomerization to be reactive; they coordinate avidly to metal centers.

-

Stereochemistry: The methylene bridge (C7) sterically hinders the endo face. Consequently, the catalyst approaches from the exo face, yielding exo-aldehydes almost exclusively.

-

Chemisty: The reaction must avoid hydrogenating the double bond (a common side reaction) or reducing the ester functionality.

Catalytic Cycle (Rhodium-Phosphine System)

The mechanism follows the dissociative Wilkinson pathway.[1] The active species is typically a 16-electron unsaturated complex, [RhH(CO)L2].

Figure 1: The catalytic cycle for Rh-catalyzed hydroformylation. Note that the oxidative addition of H2 is often the rate-determining step (RDS) for bulky substrates.

Experimental Protocols

Safety Pre-Requisites

-

High Pressure: Reactions are conducted at 20–60 bar. Use rated stainless steel autoclaves (e.g., Parr, Buchi) with burst disks.

-

Toxic Gas: Carbon Monoxide (CO) is silent and deadly. All loading/venting must occur in a well-ventilated fume hood equipped with CO detectors.

-